dimethenamide ESA

Description

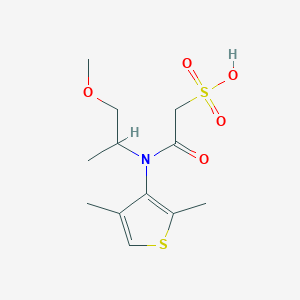

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(2,4-dimethylthiophen-3-yl)-(1-methoxypropan-2-yl)amino]-2-oxoethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO5S2/c1-8-6-19-10(3)12(8)13(9(2)5-18-4)11(14)7-20(15,16)17/h6,9H,5,7H2,1-4H3,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMYKMSAZEZQEER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1N(C(C)COC)C(=O)CS(=O)(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50891445 | |

| Record name | Dimethenamide ESA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50891445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205939-58-8 | |

| Record name | Dimethenamide ESA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50891445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Environmental Occurrence and Distribution of Dimethenamide Esa

Spatial and Temporal Detection Patterns in Aquatic Systems

Dimethenamide ESA is a commonly detected compound in surface water bodies, particularly in regions with significant agricultural activity. mda.state.mn.us Monitoring studies have consistently shown its presence in rivers, streams, and lakes, often at higher frequencies than its parent compound. mda.state.mn.us

Research conducted near the mouth of the Mississippi River during 1999 and 2000 identified this compound in surface water samples, with detections corresponding to annual spring flushes of agricultural chemicals. researchgate.netacs.org In Minnesota, a 2023 report on rivers and streams revealed a detection frequency of 50% for this compound. mda.state.mn.us Furthermore, long-term data from Minnesota indicates a statistically significant increasing trend in the detection of this compound in surface waters. mnpals.net

Studies in Europe have produced similar findings. A 2023 study of three small agricultural creeks in Hesse, Germany, detected dimethenamide-ESA in all three water bodies, with concentrations fluctuating based on rainfall events. nih.gov In France, a study of two small ponds in agricultural landscapes found this compound in 100% of water samples. anses.fr In contrast, monitoring in Vermont in 2022 and 2023 did not find this compound at concentrations above laboratory reporting limits, highlighting regional and temporal variability in its occurrence. vermont.govvermont.gov

Table 1: Detection of this compound in Surface Water Monitoring Studies

| Location/Study | Year(s) of Study | Detection Frequency | Maximum/Average Concentration |

|---|---|---|---|

| Minnesota Rivers & Streams mda.state.mn.us | 2023 | 50% | Not Specified |

| Minnesota Surface Waters mnpals.net | 2021 | Increasing Trend | Not Specified |

| Mississippi River researchgate.netacs.org | 1999-2000 | Detected during spring flushes | Not Specified |

| Hesse, Germany (Creeks) nih.gov | 2017-2018 | 60% - 100% (depending on site) | 120 ng/L |

| French Ponds anses.fr | 2019 | 100% | 20.2 ± 0.6 ng/L (average) |

| Vermont Surface Water vermont.govvermont.gov | 2022-2023 | 0% (above reporting limit) | Not Detected |

| Wisconsin Rivers & Streams wi.gov | 2018 | 3 Detections (out of total samples) | 0.0612 µg/L |

The presence of this compound in groundwater is an indicator of its ability to leach through soil profiles. regulations.govepa.gov Surveillance programs in North America and Europe have confirmed its status as a groundwater contaminant.

In Minnesota, a 2010 study of community wells found trace amounts of this compound in 2% of samples. health.state.mn.us A subsequent study in 2011 focusing on private and monitoring wells detected it more frequently, in 13% of 276 samples, with a maximum concentration of 11 parts per billion (ppb). health.state.mn.us In Wisconsin, while degradates of other herbicides like metolachlor (B1676510) and acetochlor (B104951) are more widely reported, this compound is included in monitoring programs. wi.gov A 2023 field-edge monitoring report in Wisconsin, however, showed no detections of this compound. wi.gov

European monitoring efforts also track this compound. In Switzerland's national groundwater quality monitoring program (NAQUA), 2022 results showed this compound was detected at 6 of the 520 monitoring sites. admin.ch German environmental authorities have included dimethenamide-ESA on a recommendation list for nationwide groundwater monitoring due to its potential to enter groundwater in agricultural areas. umweltbundesamt.de

Table 2: Detection of this compound in Groundwater Surveillance

| Location/Study | Year(s) of Study | Well Type | Detection Frequency | Maximum Concentration |

|---|---|---|---|---|

| Minnesota health.state.mn.us | 2011 | Private & Monitoring | 13% | 11 ppb |

| Minnesota health.state.mn.us | 2010 | Community | 2% | Trace Amounts |

| Switzerland (NAQUA) admin.ch | 2022 | Monitoring Sites | 1.2% (6 of 520) | Not Specified |

| Germany umweltbundesamt.de | 2022 | N/A | Recommended for monitoring | N/A |

| Wisconsin wi.gov | 2023 | Field-Edge Monitoring | 0% | Not Detected |

The primary transport pathway for this compound into aquatic systems is runoff from agricultural fields following rainfall. regulations.gov Monitoring data consistently shows that concentrations of this degradate in rivers and streams peak during and after storm events. mda.state.mn.usnih.gov This is particularly true for poorly draining soils, where rainwater is more likely to run off into adjacent water bodies. regulations.gov A study in Germany documented that concentrations of pesticides, including this compound, can increase by a factor of 10 to 100 within hours of a significant rainfall event. nih.gov

While direct monitoring of this compound in precipitation is not widely reported, studies have detected the parent compound, dimethenamid (B1670659), in rainwater. In Quebec, Canada, concentrations of 80 ng/L were recorded in May 2004, and in Zurich, Switzerland, a median concentration of 24 ng/L was observed in 1996. nih.gov The presence of the parent herbicide in rain suggests that atmospheric transport and subsequent deposition is a possible, albeit less characterized, pathway for contamination of aquatic systems. nih.gov

Groundwater Contamination Profiles and Surveillance

Presence in Soil and Sediment Matrices

The characteristics of dimethenamid and its transformation products influence their distribution within the soil profile. The parent compound is known to have the potential to leach through soil, a property that facilitates the movement of the more mobile and persistent this compound degradate toward groundwater. regulations.govregulations.govresearchgate.net

The mobility of dimethenamid in soil is influenced by factors such as organic carbon content. awsjournal.org Studies on Brazilian soils showed that dimethenamid has low sorption, and a significant positive correlation between sorption and organic carbon was established. awsjournal.org Desorption of the herbicide was found to be greater in deeper soil layers where organic carbon content is lower. awsjournal.org Given that this compound is more mobile than its parent, it is expected to exhibit even less sorption and greater leaching potential, allowing it to move readily through the soil profile and into underlying aquifers. researchgate.net

Metabolites of dimethenamid, including this compound, have been identified in sediment matrices. asca-berlin.de Runoff from agricultural land can transport these compounds into surface water bodies, where they can associate with suspended and bed sediments. nih.gov

Detailed studies on the accumulation and long-term fate of this compound in sediments are limited. However, research on small ponds in France analyzed its presence in suspended solids (SSP), which can eventually deposit as sediment. In these ponds, this compound was detected in 100% of the SSP samples, with an average concentration of 20.2 ng/L, indicating its association with particulate matter in the water column. anses.fr Further research is needed to fully understand the extent of its accumulation and persistence in bottom sediments of various aquatic systems.

Formation Pathways and Environmental Transformation of Dimethenamide Esa

Biotransformation Mechanisms from Parent Dimethenamide

The primary route for the formation of dimethenamide-ESA is through the biotransformation of the parent compound, dimethenamide, mediated by microorganisms in both soil and aquatic environments.

Microbial Degradation Pathways in Soil

In soil environments, microbial activity is a key driver of dimethenamide degradation and the subsequent formation of its metabolites, including the ethanesulfonic acid (ESA) derivative. biosynth.com Studies have demonstrated that the dissipation of dimethenamide in soil is primarily a microbially-mediated process. illinois.edu

Under aerobic soil conditions, dimethenamide undergoes metabolism, leading to the formation of several transformation products. nih.gov While the oxalamide (M23) and carbon dioxide have been identified as major products, the formation of dimethenamide-ESA is a recognized pathway. nih.govepa.gov The half-life of dimethenamide in aerobic soil has been observed to be around 30 to 31 days. epa.gov

Anaerobic conditions, such as those found in flooded soils, also facilitate the microbial degradation of dimethenamide. illinois.eduresearchgate.net In anaerobic soil slurries, the half-life of dimethenamide has been reported to be between 16 and 25 days. illinois.edunih.gov Research has shown that under anaerobic conditions, at least two major metabolites are formed in non-autoclaved (microbially active) treatments, compared to only one in autoclaved (sterile) microcosms, highlighting the critical role of microbes. researchgate.net A significant portion of the applied dimethenamide, over 50%, can become incorporated into soil-bound residues over time. illinois.eduresearchgate.net

The formation of dimethenamide-ESA in soil is a crucial aspect of its environmental fate, as this transformation product can exhibit different mobility and persistence characteristics compared to the parent compound. copernicus.org

Microbial Transformation in Aquatic Environments

Similar to soil, microbial processes are fundamental to the transformation of dimethenamide in aquatic systems. The degradation of dimethenamide in sediment has been shown to be microbially mediated. illinois.edunih.gov

Under anaerobic aquatic conditions, the half-life of dimethenamide has been measured at 35 days. nih.gov The formation of various transformation products, including the ESA and oxanilic acid (OXA) degradates, is a key feature of its dissipation in water. researchgate.netresearchgate.net Studies on related chloroacetamide herbicides like metolachlor (B1676510) and alachlor (B1666766) have shown that the formation of their respective ESA and OXA derivatives is a common pathway in aquatic systems, suggesting similar mechanisms for dimethenamide. acs.org The relative production of these degradates can, however, vary between different parent compounds. acs.org

The presence of dimethenamide-ESA in both surface and groundwater indicates that it is a mobile and persistent transformation product. nih.govanses.fr Its detection in water bodies underscores the importance of understanding the microbial transformation pathways that lead to its formation. anses.fr

Enzymatic Processes in Formation

The biotransformation of dimethenamide to its ESA derivative involves specific enzymatic reactions within microorganisms. While detailed studies on the specific enzymes responsible for the entire transformation pathway of dimethenamide to its ESA metabolite are not extensively documented in the provided search results, the process for related chloroacetamide herbicides generally involves glutathione (B108866) S-transferase (GST) conjugation.

This initial step involves the conjugation of the herbicide molecule with glutathione, a tripeptide found in many organisms. This reaction is catalyzed by GST enzymes. Following this initial conjugation, the glutathione conjugate undergoes further metabolism, which typically involves the cleavage of the glutamate (B1630785) and glycine (B1666218) residues, followed by the oxidation of the cysteine moiety to yield the sulfonic acid derivative. This pathway is a common detoxification route for xenobiotics in a wide range of organisms, including soil and aquatic microorganisms. The formation of the ESA metabolite is a result of these sequential enzymatic steps.

Abiotic Degradation Processes Contributing to ESA Formation

While biotransformation is the major pathway for dimethenamide-ESA formation, abiotic degradation processes can also play a role, primarily by influencing the degradation of the parent dimethenamide, which is the precursor to ESA formation.

Photolytic Influence on Precursor Degradation

Dimethenamide has the potential to undergo direct photolysis when exposed to sunlight, as it contains chromophores that absorb light at wavelengths greater than 290 nm. nih.gov The estimated atmospheric half-life of dimethenamide due to reaction with photochemically-produced hydroxyl radicals is approximately 7.4 hours. nih.gov While this process degrades the parent compound, the direct contribution of photolysis to the formation of the ESA derivative is not explicitly detailed in the provided information. However, the degradation of the parent compound by sunlight can influence the amount of dimethenamide available for microbial transformation into dimethenamide-ESA.

Identity and Characterization of Co-occurring Transformation Products

In the environment, the herbicide dimethenamid (B1670659) undergoes transformation, leading to the formation of several degradation products. Among these, dimethenamide ethanesulfonic acid (ESA) is a major metabolite. Understanding the other compounds that form alongside ESA is crucial for a complete picture of dimethenamid's environmental fate. These co-occurring products are primarily other metabolites from the parent compound.

Relationship with Dimethenamide Oxanilic Acid (OXA)

Dimethenamide ESA and dimethenamide oxanilic acid (OXA) are the two primary and most frequently detected transformation products of dimethenamid in soil and water. researchgate.netnih.govregulations.gov Their formation represents the two main degradation pathways for the parent herbicide. researchgate.net Studies show that these two compounds often occur together in environmental samples, such as surface water and groundwater. researchgate.netresearchgate.netnih.gov

The biological degradation of chloroacetamide herbicides like dimethenamid in soil typically branches to form either the ethanesulfonic acid (ESA) or the oxanilic acid (OXA) derivatives. researchgate.net While both are significant metabolites, their relative formation can differ based on environmental conditions. For instance, in studies of similar herbicides like alachlor and metolachlor, the formation patterns for the ESA derivatives were similar, but the formation of the oxanilic acid derivative was favored for alachlor. researchgate.net This suggests that while the pathways are linked through their common origin from dimethenamid, the specific conditions can influence which pathway predominates. Both ESA and OXA are more mobile and persistent in the environment than the parent dimethenamid. copernicus.org Analytical methods have been developed to simultaneously detect dimethenamid and its ESA and OXA degradates in water samples, highlighting their frequent co-occurrence. researchgate.netnih.gov

Key Characteristics of this compound and OXA

| Characteristic | This compound | Dimethenamide OXA | Reference |

|---|---|---|---|

| Metabolite Type | Major transformation product | Major transformation product | researchgate.netregulations.gov |

| Formation Pathway | Primary degradation pathway from dimethenamid | Primary degradation pathway from dimethenamid | researchgate.netresearchgate.net |

| Environmental Occurrence | Frequently detected together in soil and water | Frequently detected together in soil and water | researchgate.netnih.gov |

| Mobility/Persistence | More mobile and persistent than parent compound | More mobile and persistent than parent compound | copernicus.org |

Other Identified Minor Metabolites

Besides the major metabolites ESA and OXA, the transformation of dimethenamid also yields several minor metabolites. These are formed through various reactions including oxidation, hydroxylation, and conjugation. inchem.orgfao.org While ESA and OXA are the most prominent in environmental monitoring, a more detailed analysis of dimethenamid metabolism in laboratory studies reveals a wider array of transformation products. nih.gov

The following table summarizes some of the identified minor metabolites of dimethenamid.

Identified Minor Metabolites of Dimethenamid

| Metabolite Code | Chemical Name/Type | Context of Identification | Reference |

|---|---|---|---|

| M23 | Oxalamide | Identified in soil and plants; also a rat metabolite. | nih.govinchem.orgfao.orgfao.org |

| M27 | Sulfonate | Rat, plant, and soil metabolite. This is the sulfonate derivative, closely related to ESA. | nih.govinchem.orgfao.org |

| M30 | Sulfoxide of thiolactic acid conjugate | Identified in plants and as a rat metabolite. | nih.govinchem.orgfao.orgfao.org |

| M31 | Sulfoxide of thioglycolic acid conjugate | Identified in plants and as a rat metabolite. | nih.govinchem.orgfao.org |

| M26 | Thiolactic acid conjugate | Identified in maize. | fao.org |

| M32 | Thioglycolic acid conjugate | Identified in maize. | nih.govfao.org |

| M3 | Metabolite from reductive dechlorination | Identified in rat metabolism and as a photodegradation product. | inchem.orgfao.orgfao.org |

| M11 | Metabolite from hydroxylation | Identified in rat metabolism and as a photodegradation product. | nih.govinchem.orgfao.org |

Influence of Environmental Factors on Formation Kinetics

The rate and pathway of dimethenamide transformation, including the formation of this compound, are significantly influenced by various environmental factors. These factors primarily affect the microbial activity responsible for the degradation of the parent compound.

Soil Moisture and Temperature Regimes

Soil moisture and temperature are critical factors that regulate the activity of soil microorganisms and, consequently, the degradation rate of herbicides like dimethenamid. researchgate.net Variations in water content modulate the bioavailability of substrates to microorganisms. researchgate.net Generally, increased temperature accelerates the rate of chemical and biological degradation processes up to an optimal point. researchgate.netmdpi.com For instance, studies on the herbicide isoproturon (B30282) found that degradation rates improved with an increase in temperature. researchgate.net

Redox Potential and Anaerobic Conditions

The redox potential (Eh) of soil, which is largely determined by the presence of oxygen, is a crucial factor in the degradation pathway of dimethenamid. mdpi.com When soils become saturated with water, oxygen is depleted, leading to a decrease in redox potential and a shift from aerobic to anaerobic microbial metabolism. researchgate.netmdpi.com

Studies have shown that dimethenamid degrades under anaerobic conditions, with a half-life of approximately 13-14 days in non-sterilized, flooded soil microcosms. researchgate.net Under these reducing conditions, a significant portion of the parent compound can be transformed into metabolites, which can accumulate up to 20% of the initially applied amount. researchgate.net The formation of soil-bound residues is also significant under anaerobic conditions, with over 50% of the applied dimethenamid eventually becoming incorporated into the soil matrix. researchgate.net The specific anaerobic processes, such as denitrification or methanogenesis, can influence the types and quantities of metabolites formed. researchgate.net As aerobic microorganisms are replaced by anaerobic ones, the metabolic pathways change, directly impacting the formation kinetics of transformation products like this compound. agriculture.institutemdpi.com

Organic Matter Content

Soil organic matter (SOM) content plays a dual role in the fate of dimethenamid and the formation of its ESA metabolite. mdpi.com On one hand, organic matter is the primary sorbent for many pesticides in soil. msu.edu Increased sorption to organic matter can decrease the concentration of the pesticide in the soil solution, which may reduce its bioavailability for microbial degradation and its mobility. mdpi.commsu.edu The sorption of dimethenamide has been shown to be related to the total organic carbon content of the soil. ethz.ch

On the other hand, soil organic matter serves as a crucial energy source for the microbial populations that carry out the degradation. mdpi.com The presence of fresh organic material, such as crop residues, can stimulate microbial activity and enhance the degradation of pesticides. researchgate.netcsic.es This enhanced microbial activity can lead to a faster transformation of dimethenamid into metabolites like ESA. Therefore, the effect of organic matter on the formation kinetics of this compound is a complex balance between sorption, which can slow degradation, and its role as a microbial substrate, which can accelerate it. mdpi.com

Environmental Fate and Transport Dynamics of Dimethenamide Esa

Mobility and Leaching Potential in Geological Formations

The movement of dimethenamide-ESA from agricultural fields into groundwater and surface water is governed by its interaction with soil and its transport through various geological zones. Its chemical properties inherently lead to high mobility and a significant potential for leaching.

The mobility of a pesticide or its degradates in soil is largely determined by its tendency to adsorb to soil particles versus remaining dissolved in the soil water. This behavior is quantified by the soil sorption coefficient (Kd) and the organic carbon-water (B12546825) partitioning coefficient (Koc).

Dimethenamide-ESA is significantly more polar and water-soluble than its parent compound, dimethenamide. The substitution of a sulfonic acid group for the parent's chlorine atom dramatically reduces its affinity for soil organic matter and clay particles. hpst.cz While specific, universally agreed-upon Koc values for dimethenamide-ESA are not consistently cited in literature, studies on analogous chloroacetamide herbicide metabolites provide clear evidence of this trend. For instance, the ESA and oxanilic acid (OA) metabolites of metolachlor (B1676510) exhibit sorption coefficients that are at least 79% lower than the parent compound, indicating substantially greater mobility.

The parent compound, dimethenamide-p, has reported Koc values ranging from 117 to 273 L/kg, classifying it as a mobile to moderately mobile compound. bioone.org Given its increased polarity, dimethenamide-ESA is expected to have a much lower Koc value, leading to very weak sorption and high mobility in most soil types. This low sorption means that a larger fraction of the compound remains in the soil solution, making it readily available for transport. The primary factor influencing the limited sorption that does occur is the soil's organic matter content; however, even in soils with higher organic matter, dimethenamide-ESA remains highly mobile. nih.gov

| Compound | Typical Koc (L/kg) | Mobility Classification | Key Influencing Factor |

|---|---|---|---|

| Dimethenamid (B1670659) (Parent) | ~140 - 273 | Mobile to Moderately Mobile | Soil Organic Matter |

| Dimethenamide-ESA (Degradate) | Significantly lower than parent | Very High | High Polarity / Water Solubility |

Leaching is the process by which water-soluble substances are transported downward through the soil profile. The high water solubility and low sorption of dimethenamide-ESA make it highly susceptible to leaching. hpst.cznih.gov Following rainfall or irrigation, the compound readily moves with percolating water through the unsaturated zone (the soil layer above the water table).

Numerous water quality monitoring studies have confirmed the significant leaching potential of dimethenamide-ESA. It is frequently detected in groundwater, often more consistently and at higher concentrations than the parent dimethenamide. nih.govanses.franses.fr For example, a 2011 study in Minnesota detected the parent compound in only 1% of wells, whereas the ESA degradate was found in 13% of samples. anses.fr This demonstrates its ability to migrate through the soil profile and enter the saturated zone (groundwater).

Once in the saturated zone, its movement is governed by groundwater flow. Its persistence and low tendency to adsorb to aquifer materials allow it to be transported over considerable distances. frontiersin.org The presence of dimethenamide-ESA has been confirmed in various groundwater systems, including vulnerable hydrogeological settings like karst aquifers, highlighting its capacity for extensive subsurface transport. anses.fr

Preferential flow describes the rapid and uneven movement of water and solutes through a small fraction of the soil volume, bypassing the majority of the soil matrix. colostate.edu This transport occurs through macropores such as earthworm burrows, root channels, and soil cracks.

This process is a critical factor in the transport of dimethenamide-ESA. Because the compound has very weak interactions with the soil matrix, it is easily carried along these fast-flow paths. nih.gov Preferential flow can transport dimethenamide-ESA and other mobile contaminants to greater depths much faster than would be predicted by conventional models that assume uniform flow through the entire soil matrix. This rapid transit minimizes the contact time between the chemical and soil microbes, reducing the potential for degradation in the upper soil horizons and accelerating its arrival in groundwater or agricultural tile drains. mdpi.com Studies have identified that major herbicide losses from fields can occur during rain events that trigger significant surface runoff and preferential flow to tile drains. mdpi.com

Leaching through Unsaturated and Saturated Zones

Persistence and Environmental Half-Life Assessment

Persistence, often measured as an environmental half-life (DT50), is a key determinant of a chemical's potential to cause long-term environmental contamination. Dimethenamide-ESA is characterized as a persistent metabolite, contributing to its widespread presence in aquatic environments.

The dissipation of a chemical from an environmental compartment like soil involves processes such as microbial degradation, abiotic degradation (e.g., hydrolysis), and transport. For the parent compound dimethenamid, microbial breakdown is the primary pathway of degradation in soil. colostate.edu Its soil half-life is relatively short, with reported DT50 values ranging from approximately 5 to 31 days under various field and laboratory conditions. nih.govbioone.org

| Compound | Typical Aerobic Soil Half-Life (DT50) | Persistence Classification |

|---|---|---|

| Dimethenamid (Parent) | 5 - 31 days | Non-persistent to Moderately Persistent |

| Dimethenamide-ESA (Degradate) | Significantly longer than parent | Persistent |

Several factors contribute to the long-term stability and persistence of dimethenamide-ESA once it reaches aquatic systems. The parent compound is stable to hydrolysis, a chemical breakdown process by water, and this stability is expected to extend to the ESA metabolite. nih.gov

The primary factor governing its persistence in water is its resistance to biodegradation. Groundwater environments are often characterized by low temperatures, low oxygen levels (anaerobic conditions), and limited microbial populations compared to surface soil. frontiersin.org These conditions are not conducive to the rapid microbial degradation that breaks down the parent compound in the topsoil. Once dimethenamide-ESA leaches below the biologically active root zone and into deeper groundwater, its degradation rate slows dramatically, leading to its persistence for long periods. frontiersin.org This stability is the reason it can be detected year-round in water resources, long after the application period of the parent herbicide has ended.

Dissipation Kinetics in Different Environmental Compartments

Aquatic Transport and Dispersal Mechanisms

The ethanesulfonic acid (ESA) degradate of dimethenamide is a significant transformation product that exhibits distinct behavior in aquatic environments. Its transport and dispersal are governed by a complex interplay of hydrological and biogeochemical processes. Due to its higher polarity and mobility compared to the parent compound, dimethenamide ESA is frequently detected in various water bodies. copernicus.organses.fr

Riverine Transport and Fluxes

This compound is commonly transported into riverine systems through surface runoff from agricultural fields and the exfiltration of contaminated shallow groundwater. peerj.com Its presence in rivers and streams is often linked to seasonal patterns, with increased detections following herbicide application periods and significant rainfall events that trigger runoff. peerj.comacs.orgnih.gov

A study of herbicide transport near the mouth of the Mississippi River during 1999 and 2000 detected dimethenamide and its ESA degradate in surface water samples, particularly during the annual spring flushes. acs.orgnih.govnih.gov Research in smaller agricultural catchments has provided more detailed insights into these transport dynamics. For instance, a study in a German headwater catchment that applied a mixture of pesticides, including dimethenamide, monitored the subsequent concentrations in the river. copernicus.org This and other studies confirm that rain-triggered runoff is a primary pathway for transport into surface waters. peerj.com

The concentration and detection frequency of this compound can vary significantly depending on the location, land use, and monitoring period. In headwater streams in North-Eastern France, this compound was among the most frequently quantified herbicide transformation products. endsdhi.com Similarly, a study in three small agricultural creeks in Hesse, Germany, documented its presence, with concentrations influenced by water levels and runoff events. peerj.com

Table 1: Detection of this compound in Various Riverine Systems This table is interactive. You can sort and filter the data by clicking on the headers.

| Water Body/Study Location | Detection Frequency | Maximum Concentration (µg/L) | Notes | Source(s) |

|---|---|---|---|---|

| Mississippi River, USA | Detected during spring flushes | Not Specified | Detected along with the parent compound. | acs.org, nih.gov |

| Root River Watershed, MN, USA | 43% (62 of 143 samples) | 0.64 | - | pca.state.mn.us |

| Agricultural Creeks, Hesse, Germany | 35% - 100% (across 3 creeks) | 0.74 | Concentration peaks coincided with rain events. | peerj.com |

Groundwater Flow and Plume Migration

The physicochemical properties of this compound, particularly its increased polarity and mobility compared to the parent dimethenamide, make it more prone to leaching through the soil profile and contaminating groundwater. anses.fr Transformation products (TPs) like this compound generally exhibit higher leachability from soils, resulting in their widespread presence in groundwater systems in agricultural areas. anses.fr

Studies in Minnesota have documented the presence of this compound in groundwater. One 2010 study of community wells found trace amounts in 2% of 83 samples. health.state.mn.us A subsequent study in 2011 focusing on private and monitoring wells detected the ESA degradate in 13% of 276 samples, with a maximum concentration of 11 parts per billion (ppb), or µg/L. health.state.mn.us In Dakota County, Minnesota, a 2001 study found this compound in 3% of private drinking water wells sampled. dakota.mn.us Data from Illinois also shows detections of this compound in groundwater, although at low concentrations in the specific samples reported. illinois.gov

The movement of this compound within an aquifer is governed by groundwater flow dynamics. Contamination can spread from source areas, forming plumes that migrate with the groundwater flow. dakota.mn.us In complex geological settings, such as areas with multi-aquifer systems, plume migration can lead to contamination of deeper wells. dakota.mn.us The persistence and mobility of this compound mean it can serve as an indicator of agricultural impacts on groundwater quality. anses.frdakota.mn.us A strong positive correlation has been observed in groundwater between this compound and other chloroacetanilide herbicide TPs, suggesting common sources and transport pathways. anses.franses.fr

Table 2: this compound Detections in Groundwater This table is interactive. You can sort and filter the data by clicking on the headers.

| Location/Study | Well Type | Detection Frequency | Maximum Concentration (µg/L) | Source(s) |

|---|---|---|---|---|

| Minnesota, USA (2011) | Private & Monitoring | 13% | 11 | health.state.mn.us |

| Minnesota, USA (2010) | Community | 2% | Trace amounts | health.state.mn.us |

| Dakota County, MN, USA (2001) | Private Drinking Water | 3% | 0.11 | dakota.mn.us |

Sediment-Water Interfacial Exchange

The interaction of this compound at the sediment-water interface is a critical component of its aquatic fate, influencing its availability in the water column and potential for bioaccumulation. As a polar compound, this compound is generally more water-soluble and less likely to adsorb to sediment compared to its parent compound. copernicus.orgresearchgate.net This increased mobility suggests that a significant portion of the compound will remain dissolved in the water column rather than binding to particulate matter. copernicus.org

However, sediment still plays a role in its environmental distribution. Pesticide transformation products, including this compound, are found in sediments, indicating that deposition and sorption processes do occur. anses.fr Overland flow during runoff events can transport both dissolved this compound and the compound adsorbed to suspended soil particles, which are then deposited as sediment in aquatic systems. copernicus.org

The interface is also a zone of exchange between surface water and groundwater. The exfiltration of contaminated groundwater into riverbeds is a recognized pathway for introducing this compound into surface water systems. peerj.com This process, where groundwater flows through the sediment layer into the overlying water body, represents a significant flux, particularly in gaining streams where groundwater discharge contributes to the base flow. peerj.comwi.gov This pathway can lead to the sustained presence of this compound in rivers, even during periods without direct surface runoff. wi.gov

Table 3: Chemical Compounds Mentioned

| Compound Name | Abbreviation/Synonym |

|---|---|

| Dimethenamide | - |

| Dimethenamide ethanesulfonic acid | This compound, D-ESA |

| Dimethenamide oxanilic acid | Dimethenamide OXA, D-OXA |

| Metolachlor | - |

| Metolachlor ethanesulfonic acid | Metolachlor ESA, M-ESA |

| Atrazine | - |

| Deethylatrazine | DEA |

| Acetochlor (B104951) | - |

| Alachlor (B1666766) | - |

| Flufenacet | - |

Analytical Methodologies for Dimethenamide Esa Quantification

Sample Preparation Techniques for Environmental Matrices

Effective sample preparation is a critical first step to isolate and concentrate dimethenamide ESA from complex environmental matrices like soil and water, thereby ensuring accurate quantification.

Solid-Phase Extraction (SPE) Protocols

Solid-phase extraction (SPE) is a widely adopted technique for the extraction and pre-concentration of this compound from aqueous samples. nih.govacs.orgnih.govusgs.gov Various sorbent materials and elution solvents are employed, tailored to the specific analytical requirements and sample matrix.

One common approach involves using C18 solid-phase extraction cartridges. nih.govacs.org In this method, the parent compound, dimethenamide, is first eluted with ethyl acetate (B1210297), followed by the elution of its more polar degradates, including this compound, using methanol (B129727). nih.govacs.org This differential elution allows for the separation of the parent herbicide from its degradation products. nih.govacs.org

Another established protocol, U.S. EPA Method 535, utilizes a nonporous graphitized carbon sorbent for the extraction of this compound and other acetamide (B32628) herbicide degradates from drinking water. nih.gov The analytes are eluted from the SPE cartridge, and the extract is then concentrated for analysis. epa.gov For this method, a 250 mL water sample is typically passed through the SPE cartridge. nemi.govsciex.com The cartridges are conditioned with methanol containing 10 mM ammonium (B1175870) acetate and then rinsed with reagent water. sciex.com After sample loading, the cartridge is eluted with a small volume of methanol with 10 mM ammonium acetate. nemi.govsciex.com Recoveries for dimethenamide degradates have been found to be initially low on C18 sorbents, leading to the selection of carbon-based cartridges as a more effective alternative. regulations.gov

The choice of SPE sorbent and protocol can significantly impact recovery rates. For instance, studies have shown that while C18 cartridges are effective for some herbicides, carbon-based cartridges provide better recovery for this compound. regulations.gov The sample volume can also be optimized; while volumes up to 500 mL have been tested without significant breakthrough in reagent water, a 250 mL volume is often used to minimize matrix effects from high total organic carbon (TOC) in environmental samples. regulations.gov

Table 1: Comparison of SPE Protocols for this compound

| Parameter | Protocol 1 (C18-based) | Protocol 2 (EPA Method 535 - Carbon-based) |

| Sorbent | C18 | Nonporous graphitized carbon |

| Elution Solvents | 1. Ethyl Acetate (for parent compound)2. Methanol (for ESA degradate) | Methanol with 10 mM ammonium acetate |

| Typical Sample Volume | 123 mL nih.govacs.org | 250 mL nemi.govsciex.com |

| Key Feature | Sequential elution separates parent from degradates. nih.govacs.org | High recovery for a broad range of acetamide degradates. nih.gov |

Liquid-Liquid Extraction Methods

Liquid-liquid extraction (LLE) is a traditional method for separating compounds based on their differential solubilities in two immiscible liquid phases, typically water and an organic solvent. env.go.jp While widely used for various organic analytes, its application specifically for this compound is less commonly detailed in recent literature compared to SPE, likely due to the high polarity of the ESA metabolite.

The fundamental principle of LLE involves using a non-polar solvent to extract the target analyte from an aqueous sample. env.go.jp The choice of solvent is critical and is based on the polarity of the target compound. env.go.jp For semi-volatile compounds, solvents like hexane, benzene, ether, ethyl acetate, and dichloromethane (B109758) are commonly used. env.go.jp However, the high water solubility and polar nature of ethanesulfonic acid derivatives like this compound can make efficient extraction with conventional non-polar solvents challenging.

In a general LLE procedure, a water sample is mixed with an organic solvent in a separation funnel. mdpi.com After vigorous shaking and allowing the phases to separate, the organic layer containing the analyte of interest is collected. mdpi.com This process may be repeated multiple times to improve extraction efficiency. mdpi.com The combined organic extracts are then typically dried and concentrated before analysis. mdpi.com The large volumes of organic solvents required for LLE can be a drawback, particularly for large-scale monitoring programs. mdpi.com

Matrix-Specific Considerations (e.g., soil, water)

The physical and chemical characteristics of the sample matrix significantly influence the choice and efficacy of the preparation method.

Water: For water samples, particularly drinking water and natural water, SPE is the predominant technique for this compound analysis due to its efficiency in handling large volumes and concentrating trace levels of the analyte. nih.govacs.orgnih.govusgs.gov In finished drinking water, it's often necessary to dechlorinate samples, which can be achieved using ammonium chloride without negatively impacting analyte recovery. nih.gov The presence of dissolved organic matter, such as humic and fulvic acids, can cause matrix effects, leading to signal suppression in the analytical instrument. regulations.gov Limiting the sample volume can help mitigate these effects. regulations.gov For instance, U.S. EPA Method 535 specifies a sample volume of 250 mL to manage potential matrix interferences in waters with high total organic carbon. regulations.gov

Soil: Extracting this compound from soil is more complex due to its strong association with soil particles. A common technique is accelerated solvent extraction (ASE), where a solvent is used to extract the analytes from the soil matrix under elevated temperature and pressure. For soil analysis, samples are often first milled while frozen with solid CO2 and homogenized. acs.org Isotope-labeled internal standards are added before extraction to correct for potential losses during sample preparation. acs.org A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method has also been developed for the simultaneous analysis of dimethenamide and its metabolites in maize, which is a plant matrix but shares similarities with soil extraction. researchgate.net This method involves an extraction with acetonitrile (B52724) followed by a cleanup step using dispersive solid-phase extraction (dSPE). researchgate.net

Chromatographic Separation Techniques

Following sample preparation, chromatographic techniques are employed to separate this compound from other co-extracted compounds before its detection and quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is a cornerstone for the analysis of this compound. nih.govacs.orgusgs.govusgs.gov This technique is well-suited for polar, non-volatile compounds like this compound that are not amenable to gas chromatography without derivatization.

Typically, reversed-phase HPLC is used, where a non-polar stationary phase (like C18) is paired with a polar mobile phase. sciex.com The separation is achieved by a gradient elution, where the composition of the mobile phase is changed over time to effectively elute analytes with varying polarities. For instance, a gradient of acetonitrile and water or methanol and water is often used. researchgate.net One method utilizes a mobile phase of methanol and water with ammonium acetate. researchgate.net Another approach employs an acidified acetonitrile/water gradient. researchgate.net

The U.S. Geological Survey (USGS) has developed and updated HPLC/MS methods for the analysis of chloroacetanilide herbicide degradation products, including this compound, in water. usgs.govusgs.gov These methods have demonstrated good precision and accuracy in various water matrices, with method detection limits (MDLs) for this compound reported in the low nanogram-per-liter range. usgs.gov For example, one updated HPLC/MS method reported an MDL of 0.045 µg/L for this compound. usgs.govusgs.gov

Table 2: HPLC Method Parameters for this compound Analysis

| Parameter | Example Method (USGS) | Example Method (EPA 535 based) |

| Column | Reversed-phase (e.g., C18) | Restek Ultra C18 sciex.com |

| Mobile Phase | Gradient of acetonitrile and water researchgate.net | Gradient of methanol and 5 mM ammonium acetate sciex.com |

| Detection | Mass Spectrometry (MS) usgs.govusgs.gov | Tandem Mass Spectrometry (MS/MS) sciex.com |

| Method Detection Limit (MDL) | 0.009 to 0.045 µg/L usgs.govusgs.gov | 0.002 to 0.004 µg/L sciex.com |

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution. This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling much higher pressures. hplc.eu

The transition from HPLC to UHPLC can dramatically reduce run times. For example, an analysis that takes 35-60 minutes on an HPLC system can be shortened to under 15 minutes using UHPLC, while also increasing sensitivity by 2 to 4 times. waters.com For the analysis of herbicide degradates, UHPLC coupled with tandem mass spectrometry (UHPLC-MS/MS) has been successfully applied. researchgate.net

In a UHPLC method, a C18 column with a smaller particle size (e.g., 1.9 µm) is often used. hplc.eu The mobile phase typically consists of a mixture of acetonitrile and a buffer, and a gradient elution is performed at a high flow rate. hplc.eu The enhanced resolution of UHPLC is particularly advantageous for separating isomeric compounds, such as the ESA and oxanilic acid (OA) degradates of different herbicides, which can be challenging with conventional HPLC. waters.com A study developing a method for dimethenamid (B1670659) and its metabolites in maize utilized UHPLC-MS/MS for the simultaneous analysis of seven compounds, achieving elution of all analytes within 6.0 minutes. researchgate.net

Mass Spectrometric Detection and Identification

Mass spectrometry (MS) is the cornerstone for the analysis of this compound. Coupled with liquid chromatography (LC), it provides a powerful tool for separating the analyte from complex sample matrices and achieving precise identification and quantification.

Electrospray ionization (ESI) is a soft ionization technique that is particularly suitable for polar, thermally labile molecules like this compound. nih.gov The process transfers ions from a solution into the gas phase, allowing for analysis by the mass spectrometer with minimal fragmentation. nih.gov For chloroacetanilide and acetamide herbicide degradates, including this compound, ESI is typically operated in the negative ion mode (ESI-). researchgate.netthermofisher.comcapes.gov.br This is because the ethanesulfonic acid moiety is acidic and readily loses a proton to form a negative ion, [M-H]⁻, which is then detected by the mass spectrometer. capes.gov.br This approach enhances the sensitivity for these types of polar degradates. thermofisher.com

Methods combining liquid chromatography with ESI-MS (LC-ESI-MS) are frequently employed for the analysis of this compound in water samples. researchgate.netresearchgate.net The initial LC separation is crucial for resolving the analyte from other compounds in the sample, after which ESI provides efficient ionization prior to MS detection.

To improve selectivity and reduce the possibility of false positives, tandem mass spectrometry (MS/MS) is the preferred method for quantifying this compound. sciex.com This technique involves selecting the precursor ion (the deprotonated molecule, [M-H]⁻) of this compound, fragmenting it through collision-activated dissociation (CAD), and then monitoring for specific product ions. mdpi.commdpi.com This process, known as Multiple Reaction Monitoring (MRM), provides a higher degree of confidence in analyte identification and quantification, especially in complex matrices. sciex.commdpi.com

The analysis of this compound is typically performed using LC-MS/MS in negative ion mode. researchgate.netresearchgate.net The precursor ion for this compound corresponds to its deprotonated molecule [M-H]⁻, which has a mass-to-charge ratio (m/z) of approximately 320. thermofisher.comwaters.com Different analytical methods have optimized specific MRM transitions for quantification and confirmation.

Table 1: Published MRM Transitions for this compound in Negative Ion Mode.

The use of at least two MRM transitions enhances the reliability of the results, with one transition often used for quantification and the other for confirmation. sciex.com

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving the highest levels of accuracy and precision in quantification. The method involves adding a known amount of a stable, isotopically-labeled version of the target analyte (in this case, this compound) to the sample before processing. This labeled compound serves as an internal standard.

Because the isotopically labeled standard has nearly identical chemical and physical properties to the native analyte, it can correct for variations in sample preparation, extraction efficiency, and instrument response. Quantification is based on measuring the ratio of the native analyte to the labeled standard. This approach combines the sensitivity and selectivity of mass spectrometry with the precision and accuracy afforded by the use of an isotopic internal standard.

While specific studies detailing the synthesis and use of isotopically labeled this compound are not prevalent, the principle is widely applied in environmental analysis. For instance, deuterated internal standards of the parent dimethenamid have been utilized in analytical methods, demonstrating the applicability of this approach within the compound family.

Tandem Mass Spectrometry (MS/MS) for Enhanced Selectivity and Sensitivity

Method Validation and Quality Assurance

To ensure that analytical results are reliable and fit for purpose, methods for quantifying this compound must undergo rigorous validation. This process establishes key performance characteristics of the method.

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. These limits are critical for determining a method's suitability for monitoring low environmental concentrations. For this compound, these limits can vary based on the specific instrumentation, sample volume, and matrix.

Table 2: Examples of Reported Detection and Quantification Limits for this compound and Related Analytes.

Method validation includes assessing the accuracy (closeness to the true value), precision (agreement between repeated measurements), and recovery (efficiency of the extraction process). These parameters are typically evaluated by analyzing spiked samples at various concentration levels.

Accuracy is often expressed as the percent recovery of a known amount of analyte spiked into a blank matrix.

Precision is reported as the relative standard deviation (RSD) of replicate measurements.

Recovery assesses the efficiency of the sample extraction and cleanup steps.

Analytical methods for this compound and other acetamide degradates generally demonstrate excellent performance.

Table 3: Summary of Method Performance for this compound and Related Compounds.

These validation data confirm that the described analytical methodologies are robust, accurate, and suitable for the routine monitoring of this compound in various environmental samples.

Compound Names Mentioned

Interlaboratory Comparison Studies

To ensure the reliability and comparability of data for the quantification of dimethenamide ethanesulfonic acid (ESA), interlaboratory comparison studies have been conducted. These studies are essential for validating analytical methods across different laboratories, each with potentially unique instrumentation and procedural nuances.

A significant corroborative evaluation involved three distinct analytical laboratories: the University of Iowa Hygienic Laboratory (IHL), the U.S. Geological Survey Laboratory (USGS) in Lawrence, Kansas, and a Monsanto Company laboratory (MON). acs.org The primary objective of this collaboration was to quantify common soil degradates of chloroacetanilide and chloroacetamide herbicides, including this compound, at concentrations below 0.1 µg/L in environmental waters. acs.org

Each laboratory developed and utilized its own independent methodology, though all were fundamentally based on liquid chromatography/mass spectrometry (LC/MS). acs.org Despite the differences in specific approaches to sample concentration and mass spectrometric detection, the correlation of results between the participating laboratories was excellent. acs.org

The successful validation through this interlaboratory study underscores the robustness of LC/MS-based methods for the reliable quantification of this compound in aqueous environmental samples. acs.org

| Parameter | Laboratories Involved | Analytical Technique | Key Findings |

| Interlaboratory Comparison | University of Iowa Hygienic Laboratory (IHL), U.S. Geological Survey Laboratory (USGS), Monsanto Company (MON) acs.org | Liquid Chromatography/Mass Spectrometry (LC/MS) acs.org | Excellent correlation of results between laboratories. acs.org |

| Precision | IHL, USGS, MON acs.org | LC/MS acs.org | Average Relative Standard Deviation (RSD) of 9.3% for surface water samples (>0.05 µg/L). acs.org |

| Accuracy | IHL, USGS, MON acs.org | LC/MS acs.org | Nearly identical average recovery from laboratory-fortified samples across all labs. acs.org |

Environmental Monitoring and Surveillance Programs

National and Regional Monitoring Initiatives

Governmental and environmental agencies across North America and Europe have incorporated dimethenamide ESA into their routine pesticide monitoring programs for surface and groundwater. These initiatives provide crucial data on the prevalence and concentration of this compound in the environment.

In the United States , the U.S. Geological Survey (USGS) National Water-Quality Assessment (NAWQA) Program stands as a primary national effort to understand the quality of the nation's streams and groundwater. anses.fr The NAWQA program includes this compound in its list of target analytes, providing a long-term, national-scale perspective on its occurrence. mnpals.netdata.gov Data from NAWQA helps in assessing how natural features and human activities influence water quality over time. anses.fr

Several states also conduct their own comprehensive monitoring. The Minnesota Department of Agriculture (MDA) has a robust surface water monitoring program that regularly samples rivers and streams. mda.state.mn.us Their 2023 report highlighted that this compound was one of the most frequently detected herbicide degradates. mda.state.mn.us Similarly, the Wisconsin Department of Agriculture, Trade and Consumer Protection (DATCP) monitors surface water and has consistently detected this compound, often noting its prevalence in agricultural watersheds. wi.govwi.gov In Vermont , ambient surface water monitoring also includes this compound, although detections have been below reporting limits in some recent surveys.

In Europe , the Water Framework Directive (WFD) provides a continent-wide strategy for water protection, which includes monitoring for pesticides and their relevant metabolites. europa.eu A 2023 study in France evaluated the occurrence of 157 pesticide transformation products in raw and drinking water, identifying this compound as a compound of interest. researchgate.netanses.fr The Czech Republic's Environmental Health Monitoring System also tracks pesticide metabolites in drinking water, with reports indicating occasional exceedances of limit values for this compound in some water supply systems.

These programs utilize advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to achieve low detection limits necessary for environmental monitoring. nih.govthermofisher.comsciex.com

Case Studies of this compound Detection in Specific Watersheds

Numerous case studies have documented the presence of this compound in specific watersheds, often linking its occurrence to agricultural activities. These studies provide valuable insights into the local and regional dynamics of this contaminant.

A study of herbicide transport near the mouth of the Mississippi River between 1999 and 2000 detected dimethenamide and its ESA and oxanilic acid (OXA) degradates in surface water samples, particularly during the annual spring flushes following herbicide application. nih.govresearchgate.netacs.orgnih.gov

In the agricultural regions of the Midwestern United States, this compound is frequently reported. In Minnesota , monitoring in 2021 found that in certain watersheds, degradates like this compound were detected in every sample. mnpals.net The Minnesota Department of Health has noted that while the parent dimethenamide is found infrequently in groundwater, its ESA degradate is detected more often, with a maximum concentration of 11 ppb reported in one study. health.state.mn.us A 2007 survey in Wisconsin estimated that this compound was present in a small percentage of rural drinking water wells. uwsp.edu

A study in a small agricultural catchment in Europe provided a detailed look at herbicide losses following a controlled application of atrazine, dimethenamid (B1670659), and metolachlor (B1676510). acs.org This research quantified the loads of these herbicides and their degradates in the receiving stream, demonstrating the direct link between application and surface water contamination. acs.org In western Montérégie, Canada , a study of 11 rivers found dimethenamid and its transformation products, metolachlor ESA and metolachlor OA, at all sampling sites, highlighting their widespread presence in surface waters. rsc.org

A French study investigated two small lentic waterbodies at the head of agricultural watersheds and detected dimethenamide-ESA in the water of the conventionally farmed watershed. anses.fr Research in the Hranice Karst in Europe also identified this compound in surface water, groundwater, and thermal karst waters, indicating its mobility across different water systems. frontiersin.org

The following table summarizes findings from various case studies:

| Watershed/Region | Water Type | Key Findings |

| Mississippi River Mouth, USA | Surface Water | Dimethenamide and its ESA/OXA degradates detected during spring flushes. nih.govresearchgate.netacs.orgnih.gov |

| Minnesota, USA | Surface & Groundwater | This compound detected in 50% of surface water samples in 2023. mda.state.mn.us Detected more frequently than parent compound in groundwater. health.state.mn.us |

| Wisconsin, USA | Surface & Groundwater | Detected in rural drinking water wells and frequently in surface water samples from agricultural areas. wi.govuwsp.edu |

| Small Agricultural Catchment, Europe | Surface Water | Diffuse losses of dimethenamid led to its presence in the brook after application. acs.org |

| Western Montérégie, Canada | Surface Water | Dimethenamid and its transformation products were detected at all sampling sites across 11 rivers. rsc.org |

| Hranice Karst, Europe | Surface, Ground, & Karst Water | This compound was detected in all water types, with varying concentrations. frontiersin.org |

Long-Term Trend Analysis of Environmental Concentrations

Long-term monitoring programs are essential for understanding trends in pesticide concentrations and for evaluating the effectiveness of management practices. While comprehensive long-term trend analyses specifically for this compound are still emerging, some studies provide initial insights.

In Minnesota , the MDA's consistent monitoring since 1991 allows for the observation of trends across variable climatic conditions. mnpals.net Their data suggests that years with above-normal precipitation can lead to increased pesticide detection frequencies and concentrations. mnpals.net A comparison of monitoring data from Wisconsin between 2001 and 2007 aimed to determine if there were measurable changes in pesticide levels in groundwater over time. uwsp.edu

In Europe , monitoring data collected under the Water Framework Directive from 2013 to 2022 shows that while there have been some decreases in the proportion of sites with pesticide exceedances in recent years, many compounds and their degradates remain prevalent. europa.eu The long-term presence of certain pesticide metabolites in groundwater highlights their persistence and potential for long-term contamination. europa.eu

Correlation with Parent Compound Application Rates and Land Use

The presence and concentration of this compound in watersheds are strongly correlated with the application rates of its parent compound, dimethenamide-p, and the predominant land use.

Studies consistently show that the highest concentrations of dimethenamide and its degradates are found in agricultural watersheds, particularly those with extensive cultivation of corn and soybeans, where dimethenamid-p (B69971) is commonly used. health.state.mn.usacs.org The timing of detections often follows seasonal application patterns, with peaks in concentration observed during runoff events after spring planting. nih.govresearchgate.netacs.org

A study in a small agricultural catchment demonstrated a direct link between the application of a herbicide mixture containing dimethenamid and its subsequent detection in the local stream. acs.org The amount of herbicide lost to surface water was a percentage of the total mass applied to the fields. acs.org This highlights the role of agricultural practices in contributing to surface water contamination.

Land use is a critical factor. Research has shown that urban and agricultural land use are major drivers of water quality degradation. mdpi.comniu.edu In agricultural areas, the increased use of pesticides leads to higher concentrations of these chemicals and their metabolites in nearby water bodies. mdpi.com A French study observed a positive correlation between the presence of this compound and other herbicides and their transformation products commonly used in large-scale crop rotations, suggesting co-occurrence based on similar use patterns. anses.franses.fr

Modeling and Predictive Assessment of Dimethenamide Esa

Hydrological and Contaminant Transport Models

Hydrological and contaminant transport models are critical for estimating the movement of dimethenamide ESA from agricultural fields into surface and groundwater. These models integrate data on chemical properties, soil characteristics, weather, and agricultural practices to predict environmental concentrations. epa.gov

The Pesticide Root Zone Model (PRZM) and the Exposure Analysis Modeling System (EXAMS) are frequently used in conjunction by regulatory agencies like the U.S. Environmental Protection Agency (EPA) to estimate pesticide concentrations in aquatic environments. wikimedia.orgwikimedia.orgepa.govmass.gov PRZM simulates pesticide transport from the ground surface through the soil root zone, while EXAMS models the subsequent fate and transport in adjacent surface water bodies. epa.govmass.gov

This linked modeling system, often utilized through a user-friendly shell called EXPRESS (EXAMS-PRZM Exposure Simulation Shell), provides estimated environmental concentrations (EECs) for risk assessment. epa.govepa.gov For dimethenamid (B1670659), the parent compound of this compound, PRZM/EXAMS is used to model potential runoff and leaching into water bodies based on specific crop scenarios and application methods (e.g., aerial or ground spray). wikimedia.orgepa.gov The models account for spray drift and other transport pathways to predict concentrations in various aquatic habitats, which is a crucial part of ecological risk assessments. epa.gov The outputs include peak, daily average, and annual mean concentrations, which inform both human health and ecological risk assessments. epa.gov While the models are primarily run for the parent compound, the results are used to infer the potential exposure from persistent and mobile degradates like this compound. regulations.govregulations.gov

Process-based hydrological models offer a detailed understanding of how contaminants like this compound are exported from a catchment area. copernicus.orgusask.ca These models, such as ZIN-AgriTra, can simulate water and solute transport on a spatially distributed basis and at fine temporal resolutions (minutes to hours). copernicus.org They are capable of distinguishing between different export pathways, including surface runoff, preferential flow through macropores, matrix flow into tile drains, and groundwater exfiltration. copernicus.orgnih.gov

A study in a Swiss headwater catchment utilized such a model to investigate the export pathways of dimethenamide and its transformation products. copernicus.org The findings revealed that transformation products, which are typically more mobile and persistent than their parent compounds, exhibit a greater proportion of export through subsurface pathways. copernicus.orgresearchgate.net Due to their delayed formation and longer half-lives, transformation products are often exported under different hydrological conditions than the parent compound, with subsurface flow gaining importance over time compared to faster surface runoff that dominates shortly after application. copernicus.orgresearchgate.net This research highlights the necessity of including both parent compounds and their transformation products in models to accurately assess water contamination risks. copernicus.org

PRZM/EXAMS Modeling Applications

Integration of Environmental Fate Parameters in Predictive Models

The accuracy of predictive models is highly dependent on the quality of the input parameters that describe the chemical's environmental fate and behavior. csic.es For this compound, key parameters include its sorption characteristics, persistence (degradation rate), and mobility.

Transformation products like this compound are generally more mobile and persistent than the parent dimethenamid. copernicus.org They tend to have lower organic carbon-water (B12546825) partition coefficients (Koc), indicating a weaker tendency to adsorb to soil and sediment, which enhances their mobility in water. copernicus.orgacs.org The degradation half-life of transformation products is also typically longer than that of the parent compound. copernicus.org

When experimentally determined data for a transformation product is unavailable, which is often the case, alternative methods are used to estimate these crucial parameters for modeling. health.state.mn.usresearchgate.net These estimations are vital for parameterizing models like PRZM/EXAMS and ZIN-AgriTra to predict the compound's behavior. copernicus.orgepa.gov

Below is a table summarizing typical environmental fate characteristics relevant to modeling dimethenamide and its transformation products.

| Parameter | Characteristic for Parent (Dimethenamid) | Characteristic for Transformation Product (this compound) | Implication for Modeling |

| Sorption (Koc) | Moderate sorption | Lower sorption, more mobile. copernicus.org | Lower Koc values are used for ESA, resulting in predictions of greater movement with water through soil and into groundwater or surface water. |

| Persistence (Half-life) | Shorter half-life | Longer half-life, more persistent. copernicus.org | Longer half-life values result in predictions that the compound remains in the environment for a longer duration, allowing for prolonged transport. |

| Mobility | Mobile | More mobile than the parent compound. copernicus.org | Models predict higher concentrations of ESA in water compartments due to its increased mobility. |

This table is a generalized representation based on findings that transformation products are often more mobile and persistent than their parent compounds.

Uncertainty Analysis in Model Projections

All model projections are subject to uncertainty, which can arise from various sources including the model's structure, the input parameters, and the underlying data used for calibration and validation. mit.eduresearchgate.net Uncertainty analysis is therefore a critical component of the modeling process, providing a measure of confidence in the predicted outcomes. mdpi.comcopernicus.org

In the context of modeling this compound, several sources of uncertainty exist:

Parameter Uncertainty : The values for environmental fate parameters like sorption and degradation rates are not single, fixed numbers but ranges that can vary with environmental conditions. copernicus.orgmdpi.com Uncertainty in these parameters, especially when they are estimated rather than measured, directly propagates through the model to the final concentration predictions. mdpi.com

Model Structural Uncertainty : Models are simplifications of complex real-world systems. mdpi.com The mathematical equations used to represent hydrological and chemical processes (e.g., macropore flow, degradation kinetics) may not perfectly capture the actual environmental behavior. researchgate.net For instance, assuming a uniform spatial distribution of initial pesticide residues can lead to incorrect predictions of their export from a catchment. researchgate.net

Scenario Uncertainty : The definition of model scenarios (e.g., weather patterns, soil types, agricultural practices) introduces uncertainty, as these are meant to represent a range of possible conditions, not a single specific event. mit.edu

Regulatory and Policy Implications in Environmental Management

Consideration of Dimethenamide ESA in Water Quality Standards

Regulatory bodies are increasingly recognizing the importance of including major pesticide degradates like this compound in water quality assessments and standards. Due to a lack of specific toxicological data for the degradates themselves, a common approach is to regulate them based on the health-based values of the parent compound. health.state.mn.us

For instance, the Minnesota Department of Health (MDH) has issued Risk Assessment Advice (RAA) for this compound. health.state.mn.us Finding insufficient toxicity information available specifically for the ESA degradate, the MDH bases its guidance on the Health Based Values (HBVs) for the parent dimethenamid (B1670659). health.state.mn.us This approach is consistent with Minnesota statutes regarding chemical breakdown products. health.state.mn.us The chronic HBV for dimethenamide, which includes its ESA and oxanilic acid (OXA) degradates, is set at 300 parts per billion (ppb). health.state.mn.ushealth.state.mn.us Similarly, Wisconsin's Department of Natural Resources lists a public health groundwater quality enforcement standard for dimethenamid/dimethenamid-P (B69971) at 50 µg/L. wisconsin.gov In Montana, the human health standard for the combined concentration of dimethenamid and its OXA degradate in groundwater is 400 µg/L. epa.gov

The European Union's Drinking Water Directive has established a maximum legal concentration of 0.1 µg/L for individual pesticides and their relevant transformation products. researchgate.net This highlights a stringent approach to protecting water intended for human consumption from pesticide contamination. researchgate.net The U.S. Environmental Protection Agency (EPA), in its risk assessments, considers parent dimethenamid along with its ESA and OXA degradates as residues of concern in drinking water. regulations.gov

Table 1: Selected Water Quality Guidance and Standards for Dimethenamid and its Degradates

| Issuing Authority | Chemical(s) | Standard/Guidance Value | Water Type | Notes |

| Minnesota Department of Health (MDH) | Dimethenamid (including ESA and OXA degradates) | 300 ppb (µg/L) | Drinking Water (Chronic) | Based on the Health Based Value (HBV) of the parent compound. health.state.mn.ushealth.state.mn.us |

| Wisconsin DNR | Dimethenamid/Dimethenamid-P | 50 µg/L | Groundwater (Enforcement Standard) | wisconsin.gov |

| Montana DEQ | Dimethenamid and Dimethenamid OA | 400 µg/L | Groundwater (Human Health Standard) | Standard applies to the sum of the concentrations. epa.gov |

| European Union | Individual pesticides and relevant transformation products | 0.1 µg/L | Drinking Water | Maximum legal concentration under the Drinking Water Directive 98/83/EC. researchgate.net |

Scientific Basis for Inclusion in Environmental Monitoring Mandates

The scientific justification for including this compound in environmental monitoring programs is well-established and is based on its environmental behavior and widespread detection in water sources. nih.govmda.state.mn.us Studies consistently show that degradates of chloroacetanilide herbicides, including this compound, are often detected more frequently and at higher concentrations than their parent compounds in both groundwater and surface water. mda.state.mn.ususgs.gov

Key research findings underpinning this rationale include:

Higher Detection Frequency: In Minnesota, a 2023 monitoring report found that this compound had a detection frequency of 50% in surface water samples, significantly higher than the parent compound. mda.state.mn.us Similarly, a 2011 study in Minnesota detected the ESA degradate in 13% of 276 well samples, while the parent dimethenamid was found in only 1% of samples. health.state.mn.us

Greater Persistence and Mobility: this compound is more persistent in the environment than the parent dimethenamid. usgs.gov This characteristic, combined with its higher water solubility, allows it to leach more readily into groundwater and be transported into surface water bodies.

Concentration Levels: Monitoring in agricultural areas has revealed that the concentrations of ESA degradates can be substantially higher than the parent herbicides. usgs.gov For example, a USGS study in southern Georgia found that while parent chloroacetanilide herbicides were rarely detected in groundwater, their ESA degradates were frequently found, with metolachlor (B1676510) ESA reaching concentrations as high as 19 µg/L. usgs.gov In Minnesota, the maximum concentration of this compound detected in wells was 11 ppb. health.state.mn.us

These findings demonstrate that monitoring only for the parent herbicide would significantly underestimate the total impact of the herbicide's use on water quality. mda.state.mn.us The frequent detection of this compound confirms that it is a crucial indicator of water contamination from dimethenamid application and justifies its inclusion in monitoring mandates. mda.state.mn.ususgs.gov

Table 2: Summary of Dimethenamide and this compound Detections in Minnesota and Georgia Waters

| Location/Study | Analyte | Detection Frequency | Maximum Concentration | Source |

| Minnesota Surface Water (2023) | This compound | 50% | Not specified | mda.state.mn.us |

| Minnesota Wells (2011) | Dimethenamid | 1% | < 1 ppb | health.state.mn.us |

| Minnesota Wells (2011) | This compound | 13% | 11 ppb | health.state.mn.us |

| Southern Georgia Streams & Groundwater (2002) | This compound | Detected | 0.05 µg/L | usgs.govresearchgate.net |

Risk Management Strategies related to Environmental Presence

The presence of this compound in the environment necessitates targeted risk management strategies to protect water resources. These strategies are often implemented at the state and federal levels and focus on a combination of regulatory oversight, pollution prevention, and risk communication.

One primary strategy involves the establishment of health-based guidance values or standards, as discussed previously. health.state.mn.ushealth.state.mn.us These values serve as benchmarks for assessing the significance of monitoring detections and can trigger further action if exceeded. health.state.mn.us

Another key management approach is the development and promotion of Best Management Practices (BMPs) for pesticide use. The Minnesota Department of Agriculture, for example, designates certain pesticides as a "surface water pesticide of concern" when they are detected at concentrations near a water quality reference value. mda.state.mn.us This designation prompts actions to address the contamination, including the development and promotion of BMPs aimed at reducing pesticide runoff and leaching. mda.state.mn.us

The EPA's ecological risk assessment process also plays a role in managing risks. The agency uses models like the Tier II PRZM and EXAMS to estimate environmental exposure concentrations (EECs) in aquatic systems. epa.gov These assessments help to identify potential risks to aquatic life and inform regulatory decisions under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA). epa.govregulations.gov If risks of concern are identified, the EPA can implement mitigation measures, which may include changes to product labeling or use restrictions. regulations.gov